Butanenitrile, 3-hydroxy-2-methylene-

Description

Nomenclature and Structural Context within the Nitrile Functional Group Family

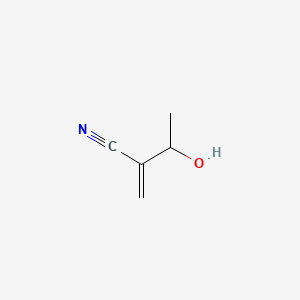

Butanenitrile, 3-hydroxy-2-methylene- belongs to the class of organic compounds known as nitriles. These are characterized by the presence of a cyano (-C≡N) functional group, which consists of a carbon atom triple-bonded to a nitrogen atom. The systematic name, Butanenitrile, 3-hydroxy-2-methylene-, precisely describes its molecular structure. The "butane" portion of the name indicates a four-carbon chain, while "nitrile" specifies the presence of the -C≡N group. The locants "3-hydroxy" and "2-methylene" denote the attachment of a hydroxyl (-OH) group to the third carbon and a methylene (B1212753) (=CH₂) group to the second carbon of the butane (B89635) chain, respectively.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| Systematic Name | Butanenitrile, 3-hydroxy-2-methylene- |

| Molecular Formula | C₅H₇NO |

| Functional Groups | Nitrile (-C≡N), Hydroxyl (-OH), Methylene (=CH₂) |

Historical Trajectories and Milestones in Butanenitrile, 3-hydroxy-2-methylene- Research

Specific historical milestones and detailed research trajectories for Butanenitrile, 3-hydroxy-2-methylene- are not extensively documented in widely accessible scientific literature. The synthesis of this compound generally involves multi-step chemical reactions that begin with simpler organic precursors. ontosight.ai Research into compounds of this nature is often driven by the potential applications of their unique chemical structures.

Contemporary Research Imperatives and Academic Salience of Butanenitrile, 3-hydroxy-2-methylene-

The contemporary research interest in Butanenitrile, 3-hydroxy-2-methylene- and its derivatives is primarily centered on its potential as a versatile intermediate in organic synthesis. The compound's functional groups allow for a variety of chemical transformations, making it a valuable building block for more complex molecules.

Current and potential areas of research application include:

Pharmaceutical Chemistry : It can serve as an intermediate in the synthesis of bioactive molecules. ontosight.ai The nitrile group can be converted into other functional groups, such as amines or carboxylic acids, which are common in pharmaceutical compounds.

Material Science : There is potential for its use in the development of new polymers and resins. ontosight.ai The reactive sites within the molecule can be targeted for polymerization reactions.

Agricultural Chemistry : It is being explored as a potential precursor for the synthesis of new agrochemicals. ontosight.ai

The academic salience of Butanenitrile, 3-hydroxy-2-methylene- lies in its utility for exploring novel synthetic pathways and creating new molecules with potentially useful properties in medicine, materials, and agriculture.

Structure

2D Structure

Properties

CAS No. |

19362-94-8 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

3-hydroxy-2-methylidenebutanenitrile |

InChI |

InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h5,7H,1H2,2H3 |

InChI Key |

YWHFEWPKYNNWRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Butanenitrile, 3 Hydroxy 2 Methylene

Conventional and Established Synthesis Pathways for Butanenitrile, 3-hydroxy-2-methylene-

Cyanohydrin Formation via Nucleophilic Addition Reactions

The formation of cyanohydrins, also known as hydroxynitriles, is a classic reaction in organic chemistry involving the nucleophilic addition of a cyanide anion to a carbonyl group. wikipedia.orgchemguide.co.uk This reaction transforms aldehydes and ketones into α-hydroxynitriles, where a hydroxyl (-OH) and a cyano (-CN) group are attached to the same carbon atom. wikipedia.org The general reaction is reversible and catalyzed by a base. pressbooks.pubopenstax.org

It is crucial to note that this pathway directly yields α-hydroxynitriles. The target compound, Butanenitrile, 3-hydroxy-2-methylene-, is a β-hydroxynitrile, meaning the hydroxyl group is on the carbon adjacent to the one bearing the nitrile-attached carbon. Therefore, direct cyanohydrin formation from a simple carbonyl precursor is not a standard route for the synthesis of this specific structural motif. However, understanding the principles of cyanohydrin chemistry is fundamental in the broader context of nitrile synthesis.

The cyanohydrin reaction is versatile, accommodating a range of carbonyl compounds and cyanide delivery agents.

Carbonyl Precursors: The reaction is broadly applicable to both aldehydes and unhindered ketones. pressbooks.pub Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Cyanide Sources: Due to the high toxicity of hydrogen cyanide (HCN) gas, it is often generated in situ or replaced with safer alternatives. libretexts.orglibretexts.org Common sources include:

Hydrogen Cyanide (HCN): Used with a catalytic amount of base to generate the nucleophilic cyanide ion (CN⁻). pressbooks.pubopenstax.org

Alkali Metal Cyanides: Sodium cyanide (NaCN) or potassium cyanide (KCN) are frequently used in slightly acidic conditions (pH ~4-5) to provide a steady source of both HCN and CN⁻. chemguide.co.uklibretexts.org

Silylated Cyanides: Trimethylsilyl cyanide (TMSCN) is another reagent that adds to carbonyls to form a silylated cyanohydrin, which can then be hydrolyzed. wikipedia.orglibretexts.org

Acetone Cyanohydrin: This compound can serve as a less hazardous source of HCN in a process called transhydrocyanation. wikipedia.org

| Carbonyl Precursor | Cyanide Source | Resulting α-Hydroxynitrile |

|---|---|---|

| Ethanal (Acetaldehyde) | HCN / NaCN | 2-Hydroxypropanenitrile chemguide.co.uk |

| Propanone (Acetone) | HCN / KCN | 2-Hydroxy-2-methylpropanenitrile chemguide.co.uk |

| Benzaldehyde | HCN | Mandelonitrile openstax.org |

| Cyclohexanone | HCN | 1-Hydroxycyclohexanecarbonitrile libretexts.org |

The efficiency and selectivity of cyanohydrin formation are highly dependent on the reaction conditions.

Catalysis: The reaction is typically base-catalyzed. pressbooks.pub The base deprotonates HCN (a weak acid) to generate the cyanide ion, which is the active nucleophile. libretexts.org In the absence of a base, the reaction is impractically slow. libretexts.org Besides chemical catalysts, enzymatic catalysts, specifically hydroxynitrile lyases (HNLs), can be employed for asymmetric cyanohydrin synthesis, yielding enantiopure products. rsc.org

pH Control: Optimal pH is critical. For reactions using alkali metal cyanides and acid, a pH of around 4-5 provides the fastest reaction rate by maintaining a balance between the concentrations of HCN and the nucleophilic CN⁻. chemguide.co.uklibretexts.org In enzymatic reactions, a low pH (e.g., below 4.0) can be used to suppress the non-catalyzed, racemic background reaction, thereby increasing the enantiomeric excess of the product. rsc.orgd-nb.info

Temperature Control: Temperature influences both reaction rate and equilibrium. Enzymatic hydrocyanation is often performed at low temperatures to enhance stereoselectivity. rsc.org

| Parameter | Condition/Catalyst | Rationale/Effect | Reference |

|---|---|---|---|

| Catalysis | Base (e.g., NaOH, KCN) | Generates nucleophilic CN⁻ from HCN. | pressbooks.publibretexts.org |

| Hydroxynitrile Lyases (HNLs) | Enables asymmetric synthesis for chiral cyanohydrins. | rsc.org | |

| pH | ~4-5 (for HCN/NaCN) | Optimizes the balance between HCN and CN⁻ for the fastest rate. | chemguide.co.uklibretexts.org |

| <4.0 (for HNL catalysis) | Suppresses the non-enzymatic, racemic reaction. | d-nb.info | |

| Temperature | Low Temperature | Can improve enantioselectivity in asymmetric catalysis. | rsc.org |

| Solvent | Aqueous-organic biphasic system | Allows high substrate concentration while minimizing enzyme destabilization and side reactions. | rsc.org |

Morita-Baylis-Hillman Reaction for β-Hydroxynitrile Generation

The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that directly produces densely functionalized molecules. wikipedia.orgresearchgate.net It involves the coupling of an activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst. wikipedia.orgmdpi.com This reaction is a primary and direct pathway for synthesizing α-methylene-β-hydroxy compounds, which is the structural class to which Butanenitrile, 3-hydroxy-2-methylene- belongs. nih.gov

For the specific synthesis of Butanenitrile, 3-hydroxy-2-methylene-, the MBH reaction would involve the coupling of acrylonitrile (the activated alkene) with acetaldehyde (the electrophile).

The scope of the MBH reaction is broad, accommodating a variety of substrates.

Activated Alkenes: The key feature of the alkene is the presence of an electron-withdrawing group (EWG) that makes the β-carbon susceptible to nucleophilic attack. Common examples include:

α,β-Unsaturated nitriles (e.g., acrylonitrile)

α,β-Unsaturated esters (e.g., acrylates)

α,β-Unsaturated ketones (e.g., methyl vinyl ketone) researchgate.net

α,β-Unsaturated amides (e.g., acrylamide)

Electrophilic Partners: The most common electrophiles are aldehydes and, to a lesser extent, ketones, which are generally less reactive. princeton.edursc.org Imines can also be used in the aza-Morita-Baylis-Hillman (aza-MBH) reaction. wikipedia.orgnih.gov

| Activated Alkene | Electrophile | Catalyst Example | Product Type |

|---|---|---|---|

| Acrylonitrile | Acetaldehyde | DABCO | α-Methylene-β-hydroxynitrile |

| Methyl Acrylate | Benzaldehyde | DABCO | α-Methylene-β-hydroxyester |

| Methyl Vinyl Ketone | Aromatic Aldehydes | Chiral Phosphine | α-Methylene-β-hydroxyketone researchgate.net |

| Acrylamide | Isatin | DABCO | 3-Hydroxy-3-vinylindolin-2-one derivative beilstein-journals.org |

The catalyst is a cornerstone of the MBH reaction, acting as the "nucleophilic trigger." princeton.edu

Catalytic Systems: The most effective catalysts are sterically unhindered tertiary amines and phosphines. princeton.edu

Tertiary Amines: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is the most frequently used catalyst. wikipedia.org Other amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 3-hydroxyquinuclidine (3-HQD) are also employed. researchgate.netprinceton.edu

Phosphines: Trialkyl- or triarylphosphines (e.g., PPh₃) are also effective catalysts, particularly for certain substrate combinations. researchgate.net

Chiral Catalysts: The development of chiral Lewis bases, often derived from alkaloids or amino acids, has enabled asymmetric MBH reactions, providing access to enantioenriched products. researchgate.net

Mechanistic Contributions: The generally accepted mechanism proceeds through several key steps: mdpi.comprinceton.edu

Michael Addition: The nucleophilic catalyst adds to the β-position of the activated alkene, forming a zwitterionic enolate intermediate.

Aldol Addition: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of the catalyst (E2 or E1cb) to regenerate the catalyst and yield the final α-methylene-β-hydroxy adduct. mdpi.com

The reaction is often slow, with the aldol addition step being rate-determining. mdpi.comprinceton.edu Various strategies, such as the use of protic co-catalysts or high pressure, have been developed to accelerate the reaction. mdpi.comprinceton.edu

| Catalyst | Abbreviation | Class | Key Features |

|---|---|---|---|

| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Tertiary Amine | Most common and versatile catalyst. wikipedia.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Tertiary Amine | Strong, non-nucleophilic base, can be a superior catalyst to DABCO. princeton.edu |

| Triphenylphosphine | PPh₃ | Phosphine | Effective for a range of substrates, including in aza-MBH reactions. wikipedia.org |

| β-Isocupreidine | β-ICD | Chiral Amine (Alkaloid-derived) | Used in asymmetric synthesis to produce chiral adducts. |

Stereoselective and Enantioselective Synthesis of Butanenitrile, 3-hydroxy-2-methylene-

The creation of specific stereoisomers of Butanenitrile, 3-hydroxy-2-methylene- is critical for its application in pharmaceuticals and other specialized fields. Methodologies have been developed that allow for precise control over the three-dimensional arrangement of its atoms.

Biocatalytic Routes Utilizing Hydroxynitrile Lyases

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. nih.gov Enzymes, particularly hydroxynitrile lyases (HNLs), are highly effective in catalyzing the enantioselective addition of hydrogen cyanide to carbonyl compounds, a key step in the formation of cyanohydrins. researchgate.net This enzymatic approach offers high selectivity under mild reaction conditions, aligning with the principles of green chemistry. researchgate.net

The synthesis of enantiomerically pure cyanohydrins using HNLs is a well-established method. For instance, the HNL from the rubber tree (Hevea brasiliensis) has been successfully used to produce (R)-cyanohydrins with high enantiomeric excess. Similarly, HNL from cassava (Manihot esculenta) can produce (S)-selective cyanohydrins. researchgate.net These enzymes operate efficiently in aqueous-organic biphasic systems, facilitating product isolation and catalyst recycling. While direct studies on Butanenitrile, 3-hydroxy-2-methylene- are specific, the broad substrate acceptance of HNLs for various aldehydes and ketones suggests their potential applicability for its stereoselective synthesis. researchgate.net

Table 1: Examples of Hydroxynitrile Lyase (HNL) Applications in Stereoselective Cyanohydrin Synthesis

| Enzyme Source | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Hevea brasiliensis | 2-Butanone | (R)-2-Hydroxy-2-methylbutanenitrile | 98% | |

| Prunus amygdalus (Almond) | 2-Alkyl Cyclohexanones | (R)-selective | High | researchgate.net |

Asymmetric Catalysis and Chiral Auxiliaries in Enantiomeric Enrichment

Asymmetric catalysis provides another robust avenue for the enantioselective synthesis of chiral molecules. nih.gov This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The Baylis-Hillman reaction, which forms carbon-carbon bonds between an activated alkene and an electrophile, is a key method for synthesizing α-methylene-β-hydroxy compounds. arkat-usa.org Its asymmetric variant often employs chiral catalysts or auxiliaries to control stereochemistry.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com Common examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been instrumental in the synthesis of complex natural products. researchgate.netnih.gov For the synthesis of α-methylene-β-hydroxy ketones, which are structurally related to Butanenitrile, 3-hydroxy-2-methylene-, chiral (acyloxy)borane catalysts have been shown to produce adducts in high enantiomeric excess. rsc.org Similarly, chiral bifunctional organocatalysts, such as those derived from binaphthyl structures, have proven highly effective in promoting enantioselective Michael additions to form related chiral compounds with excellent yields and enantioselectivities. nih.gov

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have introduced novel techniques and materials that improve the efficiency, selectivity, and sustainability of chemical processes.

Role of Ionic Liquids as Reaction Media and Catalytic Enhancers

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly alternatives to volatile organic solvents. researchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive for a variety of chemical reactions.

In the synthesis of related nitrile compounds like 3-hydroxyglutaronitrile, the use of an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆) as a cosolvent with water has been shown to increase process productivity and selectivity. google.com The ionic liquid facilitates the reaction between a halo-hydrin precursor and a cyanide source, shortening the reaction time without negatively impacting the yield. google.com This biphasic system allows for easier separation of the product from the reaction medium. google.com Furthermore, certain basic ionic liquids can themselves act as both the catalyst and the solvent, simplifying the process and reducing waste. researchgate.net The stabilization of enzymes in ionic liquids has also been explored, enhancing their reusability and efficiency in biocatalytic processes. nih.gov

Table 2: Representative Ionic Liquids Used in Synthesis

| Ionic Liquid | Abbreviation | Application Example | Reference |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium hexafluorophosphate | [BMIM]PF₆ | Cosolvent for 3-hydroxyglutaronitrile synthesis | google.com |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | [BMIM]BF₄ | Cosolvent in chemical synthesis | google.com |

| 1-Hexyl-3-methylimidazolium hexafluorophosphate | - | Cosolvent for 3-hydroxyglutaronitrile synthesis | google.com |

Development of Novel Catalytic Systems for Enhanced Selectivity and Yield

The quest for more efficient and selective catalysts is a driving force in synthetic chemistry. For the synthesis of 3-hydroxy-2-methylene carbonyl compounds, a class that includes Butanenitrile, 3-hydroxy-2-methylene-, various novel catalytic systems have been investigated. For example, 3-hydroxyquinuclidine has been identified as an effective catalyst that enhances the rate of the Baylis-Hillman reaction. researchgate.net

Solid-phase organic synthesis (SPOS) represents a significant methodological innovation. The use of polymer-supported reagents, such as a polymer-bound α-selenopropionitrile, allows for the synthesis of 3-hydroxy-2-methylenealkanenitriles where excess reagents and by-products can be removed by simple filtration. arkat-usa.org This technique simplifies purification and allows for the recycling of the polymer support. arkat-usa.org Palladium-catalyzed reactions have also been developed for the stereocontrolled synthesis of structurally complex hydroxy amides, demonstrating the power of transition metal catalysis in activating otherwise inert bonds to build molecular complexity. nih.gov

Principles of Green Chemistry in Butanenitrile, 3-hydroxy-2-methylene- Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of Butanenitrile, 3-hydroxy-2-methylene- can incorporate several green chemistry principles to enhance its sustainability. researchgate.net

Key green approaches include the use of biocatalysis, which employs enzymes that operate under mild, aqueous conditions. researchgate.net The use of alternative solvents, such as water or ionic liquids, minimizes the reliance on volatile and often toxic organic solvents. google.commdpi.com Designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is another core principle. One-pot multicomponent reactions are particularly effective in this regard. nih.gov The development of recyclable catalysts, whether they are enzymes, organocatalysts, or polymer-supported reagents, is crucial for minimizing waste and improving cost-effectiveness. nih.govresearchgate.net For example, pyridine-2-carboxylic acid has been used as a recyclable, sustainable catalyst for the synthesis of related aminonitrile derivatives in a water-ethanol mixture, achieving high yields and excellent green metrics like a high Atom Economy and a low E-factor. nih.gov

Mechanistic Investigations and Reaction Kinetics of Butanenitrile, 3 Hydroxy 2 Methylene

Transformative Reactivity of Functional Groups within Butanenitrile, 3-hydroxy-2-methylene-

The chemical behavior of Butanenitrile, 3-hydroxy-2-methylene- is largely dictated by the interplay of its hydroxyl and nitrile moieties, as well as the electronic influence of the vinyl group.

Oxidation Processes Involving the Hydroxyl Moiety

| Oxidant | Substrate | Product | Reaction Order | Activation Energy (kJ/mol) | Reference |

| Potassium Permanganate | MCRR | Oxidized MCRR | Second Order | 18.9 | nih.govresearchgate.net |

| Potassium Permanganate | Benzhydrol | Benzophenone | First Order (Substrate), First Order (Oxidant) | 44.04 (in chlorobenzene with TBAB) | scirp.org |

This table presents generalized data reflecting common trends in oxidation reactions. Specific rates and activation energies can vary based on precise reaction conditions.

Reduction Chemistry of the Nitrile Functionality

The nitrile group of Butanenitrile, 3-hydroxy-2-methylene- is susceptible to reduction, typically yielding a primary amine. This transformation is of significant interest in organic synthesis for the introduction of amino functionalities.

Catalytic hydrogenation is a widely employed method for nitrile reduction, often utilizing transition metal catalysts such as palladium, platinum, or Raney nickel. acsgcipr.orgwikipedia.orglibretexts.org The reaction proceeds via an intermediate imine, which is further reduced to the amine. wikipedia.org It is important to note that side reactions, such as the formation of secondary and tertiary amines, can occur through the reaction of the primary amine product with the intermediate imine. acsgcipr.orgwikipedia.org The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the desired primary amine. acsgcipr.orgwikipedia.org

Stoichiometric reducing agents, such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H), are also effective for the reduction of nitriles. libretexts.org DIBAL-H can be used to selectively reduce nitriles to aldehydes at low temperatures. wikipedia.org

| Reducing Agent | Catalyst | Product | Key Features | Reference |

| H₂ | Pd, Pt, or Ni | Primary Amine | Economical, potential for secondary/tertiary amine byproducts | acsgcipr.orgwikipedia.orglibretexts.org |

| LiAlH₄ | - | Primary Amine | Stoichiometric, effective for complete reduction | libretexts.org |

| DIBAL-H | - | Aldehyde (at low temp.) | Stoichiometric, allows for partial reduction to aldehyde | wikipedia.org |

This table summarizes common methods for nitrile reduction. The efficiency and selectivity of each method can be influenced by substrate structure and reaction parameters.

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of Butanenitrile, 3-hydroxy-2-methylene-, being an allylic alcohol, can participate in nucleophilic substitution reactions. The S\N2 reaction is a common mechanism for such transformations, involving a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion. masterorganicchemistry.com

The rate of an S\N2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. libretexts.orgyoutube.com Steric hindrance around the reaction center significantly impacts the reaction rate, with less substituted substrates reacting more readily. youtube.com The strength of the nucleophile and the nature of the leaving group are also critical factors influencing the reaction outcome. youtube.com

Kinetic Profiles and Reaction Pathway Analysis

Understanding the kinetic parameters and reaction pathways of Butanenitrile, 3-hydroxy-2-methylene- under different conditions is essential for predicting its stability and reactivity.

Thermal Degradation Mechanisms of β-Hydroxynitriles

While specific studies on the thermal degradation of Butanenitrile, 3-hydroxy-2-methylene- are limited, the thermal decomposition of related β-hydroxy compounds provides insight into potential mechanisms. Theoretical studies on the thermolysis of ethyl β-hydroxycarboxylates in the gas phase suggest two competitive pathways. researchgate.net Both pathways are proposed to proceed through six-membered cyclic transition states. researchgate.net The more favorable pathway involves a two-step mechanism, with the initial formation of an aldehyde or ketone and an enol intermediate. researchgate.net

Radical-Mediated Reactions and Atmospheric Photochemistry

In the atmosphere, Butanenitrile, 3-hydroxy-2-methylene- is expected to react with photochemically generated radicals, primarily the hydroxyl (OH) radical. The kinetics of OH radical reactions with organic molecules are crucial for determining their atmospheric lifetimes.

Kinetic studies of the gas-phase reaction of OH radicals with structurally similar unsaturated compounds, such as 3-methyl-2-butenal, have been performed. The rate constant for the reaction of OH radicals with 3-methyl-2-butenal was determined to be (6.21 ± 0.18) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. nih.gov The reaction proceeds through both H-atom abstraction and OH radical addition to the C=C double bond. nih.gov

The Arrhenius parameters, which describe the temperature dependence of the reaction rate, are essential for modeling atmospheric chemistry. For many OH radical reactions with organic compounds, the activation energies are relatively low, and in some cases, a negative temperature dependence is observed.

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) at ~298 K | Arrhenius Parameters | Reference |

| 3-methyl-2-butenal | (6.21 ± 0.18) x 10⁻¹¹ | Not specified | nih.gov |

| 3-penten-2-one | (6.2 ± 1.0) × 10⁻¹¹ | Not specified | copernicus.org |

| Various Alkanes | Varies (e.g., 7.93 ± 0.33 x 10⁻¹² for 3-methylheptane) | A = (3.54±0.45)×10⁻¹¹, Eₐ/R = -(374±49) K (for 3-methylheptane) | copernicus.org |

This table provides kinetic data for the reaction of OH radicals with related unsaturated compounds. The data for alkanes is included for comparison of Arrhenius parameters.

The photodissociation of organic molecules is another important atmospheric process. The quantum yield, which is the fraction of absorbed photons that result in a chemical reaction, is a key parameter in determining the rate of photodissociation. nih.govresearchgate.netnih.gov For many organic nitrates, the quantum yields for NO₂ formation are close to unity at tropospherically relevant wavelengths. nih.gov

Experimental and Theoretical Rate Constants for OH Radical Interactions

Detailed experimental and theoretical investigations into the rate constants for the interaction of Butanenitrile, 3-hydroxy-2-methylene- with OH radicals are not extensively available in the current body of scientific literature. While studies on similar compounds, such as 3-Hydroxy-3-Methyl-2-Butanone (B89657), have been conducted to determine these parameters, direct data for Butanenitrile, 3-hydroxy-2-methylene- remains to be elucidated.

Stereochemical Dynamics and Regioselectivity in Butanenitrile, 3-hydroxy-2-methylene- Transformations

Investigations into Regioselective and Stereoselective Cycloadditions

Currently, there is a lack of specific research in the scientific literature detailing the regioselective and stereoselective cycloaddition reactions involving Butanenitrile, 3-hydroxy-2-methylene-. While the versatile functionality of this Morita-Baylis-Hillman adduct suggests its potential as a reactant in various cycloaddition reactions, detailed mechanistic studies, including the exploration of reaction pathways and the determination of product stereochemistry, have not yet been reported.

Enzymatic and Chemical Kinetic Resolution Strategies

The kinetic resolution of racemic 3-hydroxy-2-methylenebutanenitrile has been successfully achieved using enzymatic methods, particularly through lipase-catalyzed transesterification. researchgate.net This approach allows for the separation of the enantiomers, which is crucial for applications where stereochemistry is a key determinant of biological activity or chemical reactivity.

Research has shown that various lipases can be employed for this resolution, with Novozyme 435 (N435), an immobilized form of lipase B from Candida antarctica, demonstrating the most promising results. researchgate.net The efficiency and selectivity of the enzymatic resolution are influenced by several factors, including the choice of lipase, the acyl donor, and the reaction solvent. In some cases, the use of two different lipases can provide access to both enantiomers of the target molecule. researchgate.net

The general principle of lipase-catalyzed kinetic resolution involves the preferential acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This difference in reaction rates leads to the enrichment of one enantiomer in the product ester and the other in the remaining unreacted alcohol.

Below is a conceptual representation of the data that would be generated from such a study. Please note that specific experimental values from a dedicated study on Butanenitrile, 3-hydroxy-2-methylene- are not available in the provided search results; this table illustrates the typical parameters and outcomes measured in such kinetic resolution experiments.

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |

| Novozyme 435 | Vinyl acetate | Toluene | 40 | 24 | 50 | >99 (R) | 95 (S) | >200 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Diisopropyl ether | 30 | 48 | 48 | 92 (R) | 98 (S) | 150 |

| Candida rugosa Lipase (CRL) | Acetic anhydride | Hexane | 35 | 72 | 45 | 85 (R) | 90 (S) | 50 |

Table 1. Illustrative Data for Lipase-Catalyzed Kinetic Resolution of (±)-3-hydroxy-2-methylenebutanenitrile. This table is a hypothetical representation based on typical results for similar compounds and is intended for illustrative purposes.

Computational Chemistry and Theoretical Characterization of Butanenitrile, 3 Hydroxy 2 Methylene

Electronic Structure and Molecular Conformation Determination

Determining the most stable three-dimensional arrangement of atoms (conformation) and the distribution of electrons is the first step in computationally characterizing a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used for geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms on the potential energy surface. nih.gov The process involves iterative calculations until a true energy minimum is found, which is confirmed by the absence of any imaginary vibrational frequencies. nih.gov

A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, combined with a basis set like 6-31G(d) or 6-311G(d,p). nih.govresearchgate.netscispace.com These basis sets define the set of mathematical functions used to build the molecular orbitals. For instance, in studies of related hydroxy ketones, geometries of reactants, intermediates, products, and transition states were fully optimized at the B3LYP/6-31G(d) level of theory. researchgate.netresearchgate.net This level of theory is effective for calculating key structural parameters.

Table 1: Representative Calculated Structural Parameters for a Reactant Molecule Using DFT (B3LYP/6-31G(d)) (Note: Data is illustrative and based on findings for structurally similar compounds like 3-hydroxy-3-methyl-2-butanone)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C | ~1.52 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Angle | C-C-O (hydroxyl) | ~109.5° |

| Dihedral Angle | H-O-C-C | Varies with conformation |

Ab initio (Latin for "from the beginning") methods are based entirely on the principles of quantum mechanics without using experimental data for simplification. These methods can provide very high accuracy, albeit at a greater computational expense than DFT.

High-level ab initio calculations are particularly useful for obtaining precise potential energy surfaces and reaction kinetics. rsc.org For example, methods like QCISD(T)/CBS, performed on geometries optimized with a robust DFT functional (e.g., M06-2X/6-311++G(d,p)), have been used to investigate the oxidation of small alcohols. rsc.org Such studies provide detailed thermochemical data and can elucidate complex reaction networks, including isomerization and decomposition pathways of radical intermediates. rsc.org For Butanenitrile, 3-hydroxy-2-methylene-, these methods would be invaluable for accurately predicting its stability and the energetics of its various conformers.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction, revealing the step-by-step process by which reactants are converted into products.

A transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the energetic bottleneck. Locating and characterizing these transient structures is crucial for understanding a reaction's mechanism and rate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, for example, the stretching of a bond that is breaking and the forming of a new one.

The authenticity of a calculated transition state is typically verified through two steps:

Vibrational Analysis: Confirms the presence of one and only one imaginary frequency. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants on one side and the products on the other. researchgate.net

The activation energy (or activation barrier) is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate. Computational methods like DFT allow for the direct calculation of these barriers.

Table 2: Illustrative Comparison of Calculated Activation Energies (Ea) for a Reaction Pathway (Note: Data is based on the computationally studied reaction of 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile)

| Reaction Condition | Rate-Determining Step | Calculated Ea (kJ·mol⁻¹) | Reference |

| Uncatalyzed | Proton Transfer (TS6) | 97.43 | researchgate.net |

| Lithium Ethoxide Catalyzed | Ring Closing (TS8) | 34.18 | researchgate.net |

| Magnesium Ethoxide Catalyzed | Not Specified | (Reduced by 102.37) | researchgate.net |

Understanding how electron density shifts during a reaction is fundamental to explaining why certain bonds form and others break. The analysis of charge distribution can reveal the electronic nature of reactants, intermediates, and transition states.

One powerful method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology. Changes in charge density at specific points, known as bond critical points, can confirm the formation or breaking of chemical bonds during a reaction. researchgate.net For example, in the catalyzed reaction of 3-hydroxy-3-methyl-2-butanone, the reaction processes were confirmed by analyzing the changes in charge density at the bond-forming critical points in the transition states. researchgate.net This analysis can reveal the degree of charge separation in a transition state, clarifying whether a mechanism is polar or non-polar, and can help explain why a particular reaction pathway is favored over another. researchgate.net

Prediction of Thermodynamic and Spectroscopic Properties

Computational chemistry offers powerful tools to predict the thermodynamic stability and spectroscopic signatures of molecules like Butanenitrile, 3-hydroxy-2-methylene-. These predictions are crucial for understanding the molecule's behavior in chemical reactions and for its identification and characterization.

Computational Thermochemistry for Enthalpies of Formation and Free Energies

The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are fundamental thermodynamic properties that quantify the stability of a compound. Various computational methods can be employed to estimate these values with a reasonable degree of accuracy.

High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3), are known for their high accuracy in predicting thermochemical data, often within a few kJ/mol of experimental values. researchgate.netacs.org Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, also provide a good balance between accuracy and computational cost for calculating these properties. acs.orgresearchgate.net

The calculation of ΔHf° can be approached using several theoretical strategies, including atomization energies, isodesmic reactions, and bond separation reactions. The atomization method involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. However, this method can be prone to larger errors. Isodesmic and bond separation reactions, which involve hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, often lead to more accurate results due to the cancellation of systematic errors in the calculations. nist.gov

For instance, to calculate the enthalpy of formation for a molecule like Butanenitrile, 3-hydroxy-2-methylene-, one could devise an isodesmic reaction involving simpler, well-characterized molecules. The enthalpy of reaction is calculated computationally, and by using the known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be derived.

The Gibbs free energy of formation is calculated using the equation: ΔGf° = ΔHf° - TΔSf° where T is the temperature and ΔSf° is the standard entropy of formation. chemguide.co.uk Computational frequency calculations are essential for determining the vibrational, rotational, and translational contributions to the total entropy of the molecule. libretexts.org

Table 1: Representative Computational Methods for Thermochemistry

| Method | Typical Accuracy for ΔHf° (kJ/mol) | Computational Cost |

| G3/G4 | 2-4 | High |

| CBS-QB3 | 2-5 | High |

| B3LYP/6-311+G(3df,2p) | 10-20 | Moderate |

Note: The accuracy of these methods can vary depending on the specific molecule and the chosen theoretical approach (e.g., atomization vs. isodesmic reactions).

Theoretical Vibrational Frequency and Spectroscopic Signature Prediction

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the infrared (IR) and Raman spectra of a molecule. These predicted spectra can aid in the identification of the compound and the interpretation of experimental spectroscopic data.

The most common approach involves calculating the harmonic vibrational frequencies using DFT or other ab initio methods. numberanalytics.comaip.org This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. q-chem.com

For Butanenitrile, 3-hydroxy-2-methylene-, the theoretical IR and Raman spectra would be expected to show characteristic peaks corresponding to its functional groups. For example:

O-H stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹.

C≡N stretch: A sharp, intense peak in the IR and Raman spectra, usually in the range of 2200-2260 cm⁻¹.

C=C stretch: A peak in the 1620-1680 cm⁻¹ region, corresponding to the methylene (B1212753) group.

C-O stretch: A band in the 1050-1150 cm⁻¹ region.

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. To improve the agreement with experimental data, scaling factors are often applied to the computed frequencies. aip.org More advanced methods can also be used to calculate anharmonic corrections, providing even more accurate predictions. aip.org The intensities of the IR and Raman bands can also be calculated, providing a more complete and realistic prediction of the spectra. faccts.deacs.orgresearchgate.net

Table 2: Predicted Vibrational Modes for a Hypothetical Butanenitrile, 3-hydroxy-2-methylene-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch | 3200-3600 | Strong, Broad | Weak |

| C-H stretch (sp²) | 3000-3100 | Medium | Medium |

| C-H stretch (sp³) | 2850-3000 | Medium | Medium |

| C≡N stretch | 2200-2260 | Strong, Sharp | Strong |

| C=C stretch | 1620-1680 | Medium | Medium |

| C-O stretch | 1050-1150 | Strong | Weak |

Note: This table represents expected ranges based on typical functional group frequencies and is not based on specific calculations for the title compound.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.orgnumberanalytics.com In the context of chemical reactivity, QSAR studies often employ descriptors derived from computational chemistry to predict how a molecule will behave in a chemical reaction.

Determination of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Conceptual Density Functional Theory (DFT) provides a powerful framework for defining and calculating a range of chemical reactivity descriptors. nih.govnih.gov These descriptors can be categorized as either global, describing the reactivity of the molecule as a whole, or local, identifying the most reactive sites within the molecule.

Global Reactivity Descriptors

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. Harder molecules are generally less reactive.

Global Electrophilicity Index (ω): This index, introduced by Parr, quantifies the ability of a molecule to accept electrons. nih.gov It is a valuable descriptor for predicting the electrophilic character of a compound.

Global Nucleophilicity Index (N): This index provides a measure of the electron-donating ability of a molecule. researchgate.net

These global descriptors are typically calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Local Reactivity Descriptors

To identify the specific atoms or regions within Butanenitrile, 3-hydroxy-2-methylene- that are most susceptible to electrophilic or nucleophilic attack, local reactivity descriptors are employed.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in space when an electron is added to or removed from the molecule. They are used to identify the most electrophilic and nucleophilic sites. mdpi.com

Parr Functions (P(r)): Proposed as an alternative to Fukui functions, the electrophilic (P⁺(r)) and nucleophilic (P⁻(r)) Parr functions are derived from the spin density distribution of the radical anion and radical cation of the molecule, respectively. rsc.org These functions are powerful tools for pinpointing the most reactive centers for polar reactions. rsc.orgscite.ai

Local Electrophilicity (ωk) and Nucleophilicity (Nk): These are condensed-to-atom variants of the global indices, calculated by projecting the global electrophilicity or nucleophilicity onto a specific atomic center using the Parr functions. echemi.com

For Butanenitrile, 3-hydroxy-2-methylene-, a local reactivity analysis would likely indicate that the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group are potential nucleophilic centers. The carbon atom of the nitrile group and the methylene carbon are likely to be electrophilic sites.

Table 3: Key Reactivity Descriptors in Conceptual DFT

| Descriptor | Type | Information Provided |

| Electronegativity (χ) | Global | Tendency to attract electrons |

| Chemical Hardness (η) | Global | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | Global | Electron-accepting ability |

| Nucleophilicity Index (N) | Global | Electron-donating ability |

| Fukui Functions (f(r)) | Local | Sites for electrophilic and nucleophilic attack |

| Parr Functions (P(r)) | Local | More precise identification of reactive centers |

| Local Electrophilicity (ωk) | Local | Electrophilic character of a specific atom |

| Local Nucleophilicity (Nk) | Local | Nucleophilic character of a specific atom |

Advanced Analytical Characterization in Butanenitrile, 3 Hydroxy 2 Methylene Research

Chromatographic Techniques for Purity, Composition, and Reaction Monitoring

Chromatographic methods are paramount for separating Butanenitrile, 3-hydroxy-2-methylene- from starting materials, byproducts, and other impurities, thereby enabling accurate quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like Butanenitrile, 3-hydroxy-2-methylene-. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

For Butanenitrile, 3-hydroxy-2-methylene-, GC-MS analysis would be crucial to distinguish it from isomers and reaction byproducts. The retention time in the gas chromatogram provides a preliminary identification, while the mass spectrum offers definitive structural information. While specific experimental data for Butanenitrile, 3-hydroxy-2-methylene- is not widely published, the expected mass spectrum can be predicted based on the fragmentation of similar nitrile-containing molecules. For instance, the analysis of various aliphatic nitriles has been successfully demonstrated using headspace GC. nih.gov

Table 1: Predicted GC-MS Fragmentation for Butanenitrile, 3-hydroxy-2-methylene-

| Fragment Ion | Predicted m/z | Description |

| [M]+ | 97 | Molecular Ion |

| [M-H]+ | 96 | Loss of a hydrogen atom |

| [M-CH3]+ | 82 | Loss of a methyl group |

| [M-OH]+ | 80 | Loss of a hydroxyl group |

| [M-C2H3O]+ | 54 | Cleavage of the hydroxyethyl (B10761427) group |

| [CN]+ | 26 | Cyanide radical cation |

This data is predictive and based on common fragmentation patterns of related organic molecules.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Butanenitrile, 3-hydroxy-2-methylene-, a reverse-phase HPLC method, likely using a C18 column, would be effective for monitoring the progress of its synthesis and for assessing the purity of the final product.

The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol), flow rate, and detection wavelength (UV detection would be suitable due to the carbon-carbon double bond). Method validation would ensure linearity, accuracy, precision, and defined limits of detection and quantification, similar to procedures established for other complex organic molecules. libretexts.org

Table 2: Illustrative HPLC Parameters for Analysis of a Hydroxylated Organic Compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

These parameters are illustrative and would require optimization for the specific analysis of Butanenitrile, 3-hydroxy-2-methylene-.

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a molecule, which is essential for confirming the identity of Butanenitrile, 3-hydroxy-2-methylene-.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds. Both ¹H and ¹³C NMR experiments would be essential for confirming the molecular connectivity of Butanenitrile, 3-hydroxy-2-methylene-.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the vinyl protons of the methylene (B1212753) group, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton itself. The chemical shifts and coupling patterns (splitting) of these signals provide definitive evidence for the molecular skeleton.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, including the characteristic downfield shift for the nitrile carbon. netlify.app The chemical shifts of the olefinic carbons and the carbon bearing the hydroxyl group would further corroborate the proposed structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of all signals. wpmucdn.comresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for Butanenitrile, 3-hydroxy-2-methylene-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =CH₂ (vinyl) | 5.5 - 6.0 | Singlet (or Doublet) |

| =CH₂ (vinyl) | 5.5 - 6.0 | Singlet (or Doublet) |

| -CH(OH)- | 4.0 - 4.5 | Quartet |

| -OH | Variable (2.0 - 5.0) | Singlet (broad) |

| -CH₃ | 1.2 - 1.5 | Doublet |

Predicted values are based on standard chemical shift ranges for analogous functional groups.

Table 4: Predicted ¹³C NMR Chemical Shifts for Butanenitrile, 3-hydroxy-2-methylene-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C≡N (nitrile) | 115 - 125 |

| =C(CN)- (olefinic) | 130 - 140 |

| =CH₂ (olefinic) | 110 - 120 |

| -CH(OH)- | 60 - 70 |

| -CH₃ | 15 - 25 |

Predicted values are based on standard chemical shift ranges for analogous functional groups. netlify.app

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Butanenitrile, 3-hydroxy-2-methylene- would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile (a sharp, intense band around 2240-2260 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹). libretexts.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would also be useful, particularly for observing the C=C and C≡N stretching vibrations, which are often strong in the Raman spectrum.

Table 5: Characteristic IR and Raman Vibrational Frequencies for Butanenitrile, 3-hydroxy-2-methylene-

| Functional Group | Bond | Technique | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | IR | 3200 - 3600 | Strong, Broad |

| Alkene | =C-H stretch | IR/Raman | 3010 - 3095 | Medium |

| Nitrile | C≡N stretch | IR/Raman | 2240 - 2260 | Strong, Sharp (IR) |

| Alkene | C=C stretch | IR/Raman | 1640 - 1680 | Medium (Variable) |

| Hydroxyl | C-O stretch | IR | 1050 - 1150 | Strong |

Hyphenated and Specialized Analytical Techniques

The integration of multiple analytical techniques, known as hyphenation, offers enhanced analytical power. ijpsjournal.comsaspublishers.com Techniques such as LC-MS and LC-NMR are particularly valuable. LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the analysis of individual components in a complex mixture without prior isolation. actascientific.com LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, which is a powerful tool for the structural elucidation of unknown impurities or metabolites. ajrconline.org These advanced methods provide a comprehensive analytical toolkit for the in-depth study of Butanenitrile, 3-hydroxy-2-methylene- and related compounds.

Headspace-Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry (HS-SPME-GC-MS) for Volatile Analysis

Headspace-Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in a variety of matrices. This solvent-free sample preparation method is highly suitable for the isolation and concentration of analytes from the headspace of a sample, followed by their separation and identification. In the context of "Butanenitrile, 3-hydroxy-2-methylene-" research, HS-SPME-GC-MS offers a sensitive and efficient approach to characterize its presence, particularly in complex mixtures where it may exist as a volatile component.

The principle of HS-SPME involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, such as "Butanenitrile, 3-hydroxy-2-methylene-", partition between the sample matrix, the headspace, and the fiber coating. After a period of equilibration or exposure, the fiber is withdrawn and inserted into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra.

Detailed Research Findings

While specific research studies detailing the HS-SPME-GC-MS analysis of "Butanenitrile, 3-hydroxy-2-methylene-" are not extensively documented in publicly available literature, the methodology can be effectively applied based on the analysis of similar volatile nitriles and hydroxy compounds. The selection of the SPME fiber is a critical parameter, with coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) being a common choice for a broad range of volatile compounds.

The optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. This includes adjusting the sample volume, extraction time and temperature, and the addition of salt to the sample matrix to enhance the release of volatile analytes into the headspace. For the analysis of "Butanenitrile, 3-hydroxy-2-methylene-", a hypothetical set of optimized HS-SPME-GC-MS parameters is presented in the table below.

Table 1: Illustrative HS-SPME-GC-MS Parameters for the Analysis of Butanenitrile, 3-hydroxy-2-methylene-

| Parameter | Value |

| HS-SPME | |

| Fiber Coating | 50/30 µm DVB/CAR/PDMS |

| Sample Volume | 5 mL in a 20 mL vial |

| Incubation Temperature | 60°C |

| Incubation Time | 15 min |

| Extraction Time | 30 min |

| Desorption Temperature | 250°C |

| Desorption Time | 5 min |

| GC-MS | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Inlet Mode | Splitless |

| Oven Program | 40°C (2 min), then 10°C/min to 280°C (5 min) |

| MS Transfer Line | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

Following the analysis under such conditions, the resulting chromatogram would display a peak corresponding to "Butanenitrile, 3-hydroxy-2-methylene-" at a specific retention time. The mass spectrum of this peak would be expected to show a characteristic fragmentation pattern. Based on the structure of "Butanenitrile, 3-hydroxy-2-methylene-" (C₅H₇NO), the molecular ion peak [M]⁺ would be anticipated at m/z 97. Other significant fragments could arise from the loss of functional groups, such as the hydroxyl group (-OH), the cyano group (-CN), or through rearrangements like the McLafferty rearrangement, which is common for compounds with a carbonyl or a double bond. A prominent peak at m/z 41 is often observed in the mass spectra of nitriles due to a McLafferty rearrangement. whitman.edu

A hypothetical summary of the expected mass spectral data for "Butanenitrile, 3-hydroxy-2-methylene-" and potential related compounds is provided in the following table.

Table 2: Hypothetical GC-MS Data for Volatile Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Acetonitrile | 3.5 | 41, 40, 39 |

| Propionitrile | 4.8 | 54, 53, 28 |

| Butanenitrile, 3-hydroxy-2-methylene- | 12.2 | 97 [M]⁺, 82, 68, 54, 41 |

| Butanenitrile | 6.5 | 69, 41, 27 |

The identification of "Butanenitrile, 3-hydroxy-2-methylene-" would be confirmed by comparing its retention time and mass spectrum with that of a pure standard. Quantification can be achieved by using an internal standard and creating a calibration curve. This analytical approach would be invaluable in various research applications, such as monitoring the formation or degradation of "Butanenitrile, 3-hydroxy-2-methylene-" in chemical reactions, detecting its presence as a volatile biomarker, or characterizing its release from natural or synthetic materials.

Chemical Transformations and Derivative Synthesis of Butanenitrile, 3 Hydroxy 2 Methylene

Synthetic Routes to Modified Butanenitrile, 3-hydroxy-2-methylene- Structures

The reactivity of each functional group can be selectively addressed to generate a diverse library of derivatives. This selective modification is fundamental to its application in synthesizing more complex chemical entities.

The secondary hydroxyl group in Butanenitrile, 3-hydroxy-2-methylene- is a prime site for derivatization, most commonly through esterification and etherification reactions. These modifications can alter the compound's physical properties, such as solubility and volatility, and introduce new functionalities.

Esterification: The hydroxyl group can be converted to an ester by reacting with various acylating agents. Common methods include reaction with:

Acid Anhydrides or Acid Chlorides: In the presence of a base (e.g., pyridine, triethylamine), the hydroxyl group readily reacts with acid anhydrides or chlorides to form the corresponding ester. This is a high-yielding and widely applicable method.

Carboxylic Acids: Direct esterification with a carboxylic acid can be achieved using an acid catalyst (e.g., sulfuric acid) under dehydrating conditions, a process known as Fischer esterification.

Enzymatic Catalysis: For milder conditions and higher selectivity, enzymes such as lipases can be used to catalyze the esterification reaction. medcraveonline.com This approach is particularly useful when other sensitive functional groups are present in the molecule.

Etherification: The synthesis of ethers from the hydroxyl group typically involves the Williamson ether synthesis. This two-step process includes:

Deprotonation: The hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide.

Nucleophilic Substitution: The resulting alkoxide is then reacted with an alkyl halide (or a similar substrate with a good leaving group) to form the ether linkage via an Sₙ2 reaction.

These derivatizations are crucial for protecting the hydroxyl group during subsequent reactions or for introducing specific side chains to build more complex molecules.

Table 1: Potential Derivatives via Hydroxyl Group Modification

| Reaction Type | Reagent Example | Potential Product Name |

|---|---|---|

| Esterification | Acetyl Chloride | 1-cyano-2-methylenepropyl acetate |

| Esterification | Benzoyl Chloride | 1-cyano-2-methylenepropyl benzoate |

| Etherification | Methyl Iodide (following deprotonation) | Butanenitrile, 3-methoxy-2-methylene- |

| Etherification | Benzyl Bromide (following deprotonation) | Butanenitrile, 3-(benzyloxy)-2-methylene- |

The exocyclic methylene (B1212753) group of Butanenitrile, 3-hydroxy-2-methylene- is electron-deficient due to its conjugation with the electron-withdrawing nitrile group. This makes it an activated alkene, susceptible to various addition reactions and polymerization.

This structural motif is analogous to that found in methacrylate (B99206) derivatives. For instance, the related compound Methyl 3-hydroxy-2-methylenebutyrate is known to act as a reactive monomer in free-radical polymerization processes. sigmaaldrich.com By extension, Butanenitrile, 3-hydroxy-2-methylene- can also be expected to serve as a monomer or comonomer in the synthesis of functional polymers. The resulting polymers would feature pendant hydroxyl and nitrile groups along the polymer backbone, offering sites for further modification, cross-linking, or influencing the material's properties (e.g., hydrophilicity, thermal stability).

General reactivity of hydroxylated nitriles suggests they may polymerize in the presence of metals or certain metal compounds. nih.gov The activated nature of the double bond also makes it a Michael acceptor, allowing for conjugate addition reactions which can be a pathway to forming novel polymer architectures or initiating polymerization.

The nitrile group is one of the most versatile functionalities in organic chemistry, capable of being transformed into a range of other important groups.

Hydrolysis to Amides and Carboxylic Acids: The carbon-nitrogen triple bond can be hydrolyzed under either acidic or basic conditions. nih.gov

Partial Hydrolysis: Careful control of reaction conditions can lead to the formation of the corresponding amide, 3-hydroxy-2-methylenebutanamide.

Complete Hydrolysis: More vigorous conditions, such as heating with strong acid or base, lead to the complete hydrolysis of the nitrile to a carboxylic acid, 3-hydroxy-2-methylenebutanoic acid.

Recent advancements in biotechnology offer milder and more selective routes for this transformation. For example, enzymes like nitrilases can directly convert nitriles to carboxylic acids, while nitrile hydratases yield amides. google.comgoogle.com These enzymatic methods are highly efficient and operate under environmentally benign conditions, as demonstrated in the hydrolysis of the structurally similar 3-hydroxy-3-methylbutyronitrile. google.comgoogle.com

Reduction to Amines: The nitrile group can be reduced to a primary amine (3-hydroxy-2-methylenebutan-1-amine) using various reducing agents. Common reagents for this transformation include:

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium)

This transformation is particularly valuable as it introduces a basic amino group, converting the molecule into a functionalized amino alcohol, a common structural motif in pharmaceuticals and other biologically active compounds. A patent describing the conversion of 3-hydroxyglutaronitrile to a diaminopyridine illustrates how the nitrile functionality can be a precursor to amine-containing structures in more complex syntheses. google.com

Table 2: Key Transformations of the Nitrile Group

| Transformation | Product Functional Group | Product Name | Typical Reagents/Methods |

|---|---|---|---|

| Partial Hydrolysis | Amide | 3-hydroxy-2-methylenebutanamide | Controlled acid/base; Nitrile hydratase |

| Complete Hydrolysis | Carboxylic Acid | 3-hydroxy-2-methylenebutanoic acid | H₃O⁺/heat; NaOH/heat; Nitrilase |

| Reduction | Primary Amine | 3-hydroxy-2-methylenebutan-1-amine | LiAlH₄; Catalytic Hydrogenation |

Butanenitrile, 3-hydroxy-2-methylene- as a Precursor for Complex Organic Architectures

The strategic combination of the three reactive centers allows Butanenitrile, 3-hydroxy-2-methylene- to serve as a foundational element for building intricate and diverse molecular structures.

As a typical Baylis-Hillman adduct, Butanenitrile, 3-hydroxy-2-methylene- is an ideal starting material for constructing a variety of molecular scaffolds. arkat-usa.org The arrangement of its functional groups allows for intramolecular reactions to form cyclic structures or intermolecular reactions to build larger, more complex frameworks.

For example, the activated methylene group can undergo Michael addition with a suitable nucleophile. If this nucleophile is part of a reagent that also reacts with the hydroxyl or nitrile group, a cascade reaction can lead to the formation of heterocyclic scaffolds. Furthermore, manipulation of reaction conditions could potentially lead to the isomerization of the double bond into a more thermodynamically stable internal position, providing access to a range of butanenitrile isomers.

The true synthetic power of Butanenitrile, 3-hydroxy-2-methylene- lies in its role as a precursor for compounds bearing multiple, strategically placed functional groups. Research has highlighted that adducts from the Baylis-Hillman reaction are important precursors for the stereoselective synthesis of various multifunctional molecules. arkat-usa.org

The orthogonal reactivity of the hydroxyl, methylene, and nitrile groups allows for their sequential modification. A synthetic strategy might involve:

Protecting or esterifying the hydroxyl group.

Performing a conjugate addition reaction at the methylene site.

Transforming the nitrile group into an amine or carboxylic acid.

This stepwise approach enables the precise installation of different functionalities, leading to the creation of complex organic architectures from a relatively simple starting material. This capability makes Butanenitrile, 3-hydroxy-2-methylene- a significant tool for synthetic chemists in fields ranging from materials science to medicinal chemistry.

Applications in Advanced Materials Science and Chemical Synthesis

Butanenitrile, 3-hydroxy-2-methylene- as a Key Synthetic Intermediate

The molecular architecture of Butanenitrile, 3-hydroxy-2-methylene-, featuring a nitrile group, a hydroxyl group, and a reactive methylene (B1212753) group, positions it as a versatile precursor in multi-step organic synthesis.

Building Block in Multi-Step Organic Synthesis

The distinct functional groups of Butanenitrile, 3-hydroxy-2-methylene- allow for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can undergo oxidation or etherification. This multi-functionality makes it a valuable building block for constructing more complex molecules. For instance, related hydroxylated butanenitrile derivatives are recognized as important intermediates in the synthesis of a range of organic compounds. ontosight.aisigmaaldrich.com

Table 1: Potential Transformations of Butanenitrile, 3-hydroxy-2-methylene- in Organic Synthesis

| Functional Group | Reaction Type | Potential Product |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid |

| Reduction | Primary Amine | |

| Hydroxyl (-OH) | Oxidation | Ketone |

| Etherification | Ether | |

| Methylene (=CH₂) | Addition Reactions | Saturated Alkane |

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in Butanenitrile, 3-hydroxy-2-methylene- suggests its potential use as a chiral building block in asymmetric synthesis. Chiral building blocks are crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.govmdpi.com While specific applications for this compound are not detailed in available literature, the general importance of chiral nitriles and alcohols in creating stereospecific molecules is well-established.

Precursor for Agrochemical Synthesis

Hydroxylated nitriles and their derivatives are known precursors in the synthesis of various agrochemicals. ontosight.ai The functional groups of Butanenitrile, 3-hydroxy-2-methylene- could be modified to produce molecules with desired pesticidal or herbicidal activities. However, specific synthetic pathways originating from this particular compound for the creation of agrochemicals are not currently documented in readily available scientific sources.

Role in Polymer Science and Engineering

The unsaturated nature of Butanenitrile, 3-hydroxy-2-methylene- due to its methylene group, suggests its potential as a monomer in polymerization reactions.

Monomer for Polymerization Processes (e.g., Free Radical Polymerization)

The carbon-carbon double bond in the methylene group makes Butanenitrile, 3-hydroxy-2-methylene- a candidate for addition polymerization, such as free radical polymerization. A structurally similar compound, Methyl 3-hydroxy-2-methylenebutyrate, is known to act as a reactive monomer in free radical polymerization. This suggests that Butanenitrile, 3-hydroxy-2-methylene- could potentially polymerize to form polymers with nitrile and hydroxyl side chains, which could impart unique properties to the resulting material.

Table 2: Postulated Properties of Polymers Derived from Butanenitrile, 3-hydroxy-2-methylene-

| Functional Group in Monomer | Potential Property in Polymer |

| Nitrile (-C≡N) | Increased polarity, chemical resistance, and thermal stability. |

| Hydroxyl (-OH) | Hydrophilicity, potential for cross-linking, and adhesion. |

Future Research Directions and Unresolved Challenges in Butanenitrile, 3 Hydroxy 2 Methylene Studies

Exploration of More Efficient and Environmentally Benign Synthetic Routes

The primary synthetic route to α-methylene-β-hydroxy nitriles is the Morita-Baylis-Hillman (MBH) reaction. mdpi.com This reaction, while powerful in its ability to form carbon-carbon bonds with high atom economy, is notoriously slow. wikipedia.orgnih.gov Future research will undoubtedly focus on overcoming this limitation and developing more sustainable synthetic protocols.

Key Research Thrusts:

Catalyst Development: While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a common catalyst, the exploration of more efficient catalysts is a critical area of research. This includes the development of novel organocatalysts, bifunctional catalysts, and the use of co-catalysts to accelerate the reaction rate. For instance, the use of protic co-catalysts has been shown to influence the reaction mechanism and rate. nih.govresearchgate.net

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Ionic liquids (ILs) have emerged as promising media for the Baylis-Hillman reaction, in some cases offering accelerated reaction rates and the potential for catalyst recycling. yu.edu.joorganic-chemistry.orgresearchgate.netresearchgate.net Future work should focus on identifying and optimizing IL systems that are not only efficient but also biodegradable and have low toxicity.

Alternative Energy Sources: The application of microwave irradiation, ultrasound, and mechanochemistry could significantly reduce reaction times and energy consumption. These techniques offer pathways to more sustainable and efficient syntheses.

Table 1: Comparison of Catalytic Systems for the Baylis-Hillman Reaction

| Catalyst System | Solvent | Key Advantages | Challenges |

| DABCO | Various organic solvents | Readily available, well-understood | Slow reaction rates |

| Triphenylphosphine with Protic Co-catalyst | Various organic solvents | Can influence reaction kinetics and mechanism | Catalyst loading and co-catalyst selection are crucial |

| Nicotine-based Ionic Liquid | Ionic Liquid | Green, recyclable catalyst | Efficiency may vary with substrates |

| DABCO/Amberlyst® 15 | Minimal solvent | Green conditions, good to excellent yields | Heterogeneous system may have mass transfer limitations |

Deepening Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanism is paramount for the rational design of more efficient synthetic routes. The mechanism of the Baylis-Hillman reaction is complex, involving multiple steps and the formation of zwitterionic intermediates. researchgate.net The aza-Baylis-Hillman reaction, which produces allylic amines, has also been the subject of detailed mechanistic and kinetic studies. nih.govresearchgate.netwikipedia.orgorganic-chemistry.orgillinois.edu

Unresolved Questions and Research Directions:

Role of Intermediates: Further elucidation of the structure and reactivity of the zwitterionic intermediates is needed. Spectroscopic and computational studies can provide valuable insights into their role in the rate-determining step.

Solvent and Co-catalyst Effects: The precise role of the solvent and any protic co-catalysts in stabilizing intermediates and transition states is not fully understood. A systematic investigation of these effects will enable the fine-tuning of reaction conditions for optimal outcomes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathway, identify transition states, and predict the effect of different catalysts and substrates on the reaction energetics.

Expanding the Repertoire of Advanced Materials Applications

The unique combination of a hydroxyl group, a nitrile group, and a reactive double bond makes butanenitrile, 3-hydroxy-2-methylene- an attractive monomer for the synthesis of novel polymers with tailored properties. While research on the polymerization of this specific monomer is limited, the broader class of cyanoacrylates and nitrile-functionalized polymers offers a glimpse into the potential applications. researchgate.netacs.org

Potential Applications and Research Areas:

Functional Polymers: The nitrile group can be chemically modified post-polymerization to introduce a variety of functional groups, leading to polymers with applications in areas such as drug delivery, gas separation, and as functional coatings. researchgate.netacs.orgacs.orgnsf.gov

Biodegradable Materials: The development of biodegradable polymers is a key area of sustainable materials science. The ester and nitrile functionalities suggest that polymers derived from butanenitrile, 3-hydroxy-2-methylene- could be susceptible to hydrolysis and biodegradation. Polycyanoacrylates, for example, have been explored for biomedical applications due to their biodegradability. researchgate.netresearchgate.netgoogle.com

Adhesives and Coatings: Cyanoacrylates are well-known for their use as instant adhesives. researchgate.netafinitica.compcbiochemres.com The specific structure of butanenitrile, 3-hydroxy-2-methylene- could lead to polymers with unique adhesive and coating properties, potentially with improved flexibility or thermal stability.

Table 2: Potential Polymer Platforms and Their Applications

| Polymer Type | Potential Monomer | Key Properties | Potential Applications |

| Poly(α-cyanoacrylate)s | Butanenitrile, 3-hydroxy-2-methylene- | Biodegradability, Adhesion | Medical adhesives, Drug delivery nanoparticles |

| Nitrile-Functionalized Polymers | Co-polymerization with Butanenitrile, 3-hydroxy-2-methylene- | Post-polymerization modification capability, Tunable polarity | Gas separation membranes, Functional coatings, Polymer therapeutics |

Integration of Machine Learning and AI in Predictive Chemistry for Butanenitrile, 3-hydroxy-2-methylene-

Future Research Directions:

Reaction Outcome Prediction: Machine learning models can be trained on existing databases of Baylis-Hillman reactions to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of butanenitrile, 3-hydroxy-2-methylene- with high yield and selectivity. nih.govpharmaceutical-technology.comnih.govresearchgate.netresearchgate.net